

# Discovery and history of Methyl 2-(4-formylphenoxy)acetate

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## Compound of Interest

Compound Name: Methyl 2-(4-formylphenoxy)acetate

Cat. No.: B1361890

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An in-depth analysis of available scientific literature and chemical databases does not yield a specific, named "discovery" event or a detailed historical narrative for **Methyl 2-(4-formylphenoxy)acetate** in the way one might find for a major drug or a historically significant compound. Its presence in the literature is primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. It is typically synthesized as needed for a larger research goal.

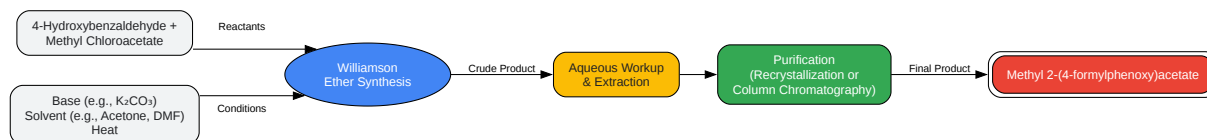
This guide provides a consolidated overview of its synthesis, properties, and applications as documented in various scientific publications.

## Synthesis and Properties

**Methyl 2-(4-formylphenoxy)acetate** is most commonly synthesized through the Williamson ether synthesis, a well-established reaction in organic chemistry. This method involves the reaction of 4-hydroxybenzaldehyde with an appropriate methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate, in the presence of a base.

## General Synthesis Workflow

The synthesis process follows a straightforward and reproducible workflow, which is outlined below.



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Caption: General workflow for the synthesis of **Methyl 2-(4-formylphenoxy)acetate**.

## Experimental Protocol

The following is a representative experimental protocol adapted from common laboratory procedures for this synthesis.

Objective: To synthesize **Methyl 2-(4-formylphenoxy)acetate**.

Materials:

- 4-hydroxybenzaldehyde
- Methyl chloroacetate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Deionized water

Procedure:

- A solution of 4-hydroxybenzaldehyde (1.0 eq) is prepared in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Anhydrous potassium carbonate (1.5-2.0 eq) is added to the solution. The mixture is stirred to ensure a fine suspension.
- Methyl chloroacetate (1.1-1.2 eq) is added to the reaction mixture.
- The mixture is heated to reflux (the temperature will depend on the solvent, e.g., ~56 °C for acetone) and maintained for a period of 4 to 24 hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.
- The inorganic salts are removed by filtration.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
- The resulting residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **Methyl 2-(4-formylphenoxy)acetate**.

## Physicochemical and Spectroscopic Data

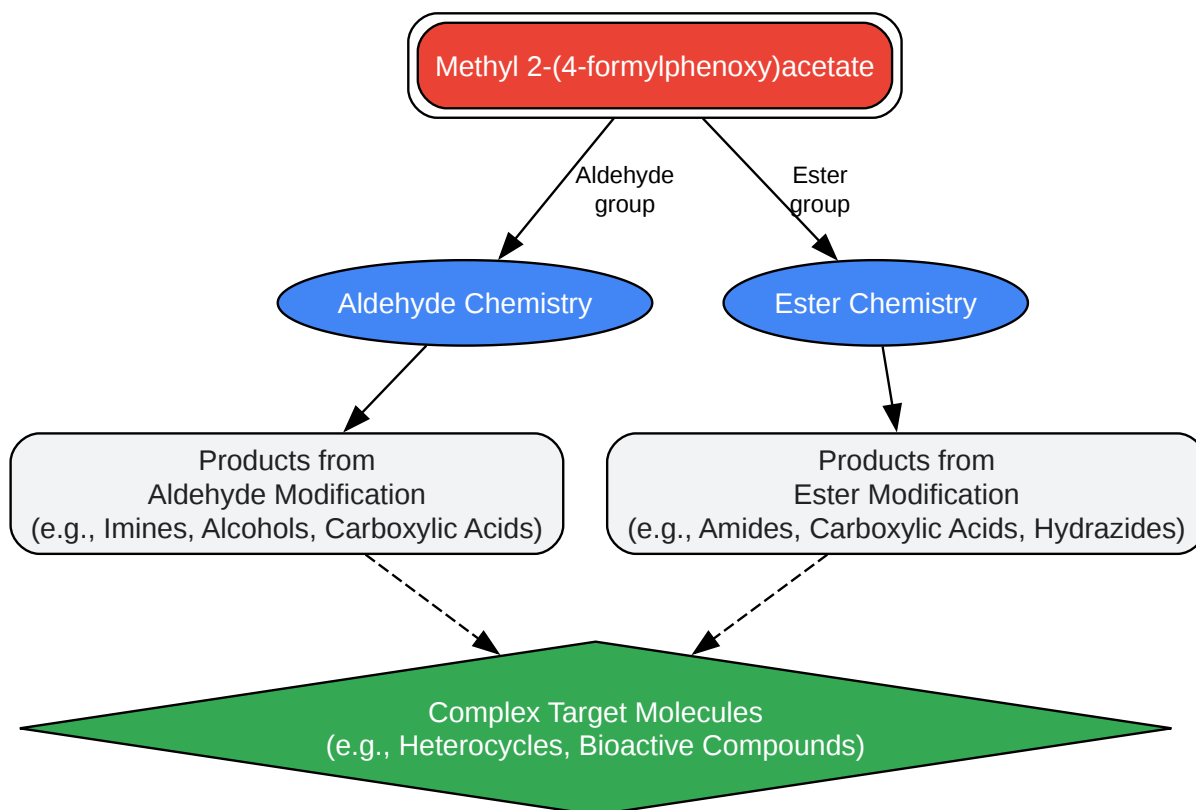
The following table summarizes key quantitative data for **Methyl 2-(4-formylphenoxy)acetate** as reported in the literature.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	194.18 g/mol
Appearance	White to off-white solid
Melting Point	65-68 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.70 (s, 2H, -OCH <sub>2</sub> -), 3.82 (s, 3H, -OCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 190.8, 168.6, 163.5, 132.1, 130.3, 114.9, 65.2, 52.4
IR (KBr, cm <sup>-1</sup> )	~2955, 2850, 1760 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1220, 1160

## Applications in Research and Development

**Methyl 2-(4-formylphenoxy)acetate** is not an end-product itself but serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature—containing both an aldehyde and an ester group—allows for a variety of subsequent chemical transformations.

The logical relationship for its use as a synthetic intermediate is depicted below.



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Caption: Role of **Methyl 2-(4-formylphenoxy)acetate** as a bifunctional intermediate.

Key applications include:

- **Synthesis of Heterocyclic Compounds:** The aldehyde group is a common precursor for building heterocyclic rings (e.g., pyrimidines, imidazoles) through condensation reactions with various nucleophiles.
- **Precursor for Bioactive Molecules:** It has been used as a starting material in the synthesis of compounds investigated for potential biological activities, including antimicrobial and anticancer properties. The phenoxyacetic acid scaffold is a known pharmacophore in various drug classes.
- **Development of Schiff Bases and Imines:** The aldehyde functionality readily reacts with primary amines to form Schiff bases, which are important ligands in coordination chemistry

and can also possess biological activity.

In summary, while **Methyl 2-(4-formylphenoxy)acetate** does not have a storied history of its own, its utility is well-documented through its repeated appearance as a key building block in modern synthetic organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity ensure its continued use in the development of novel molecules.

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